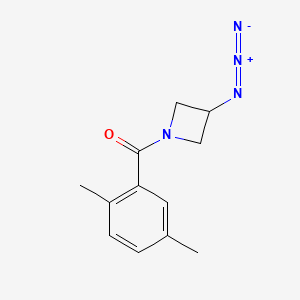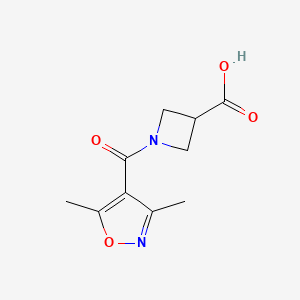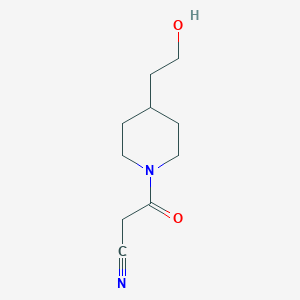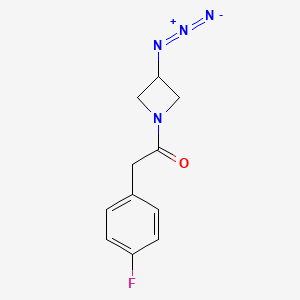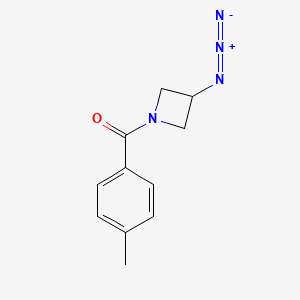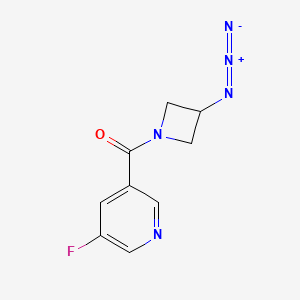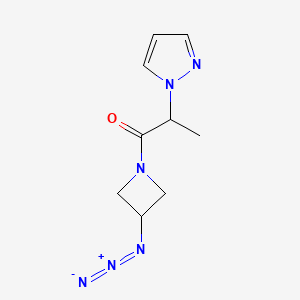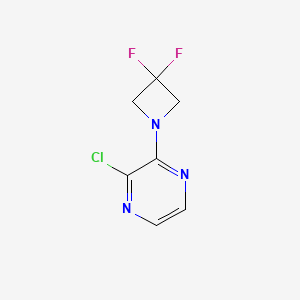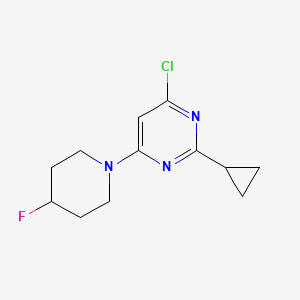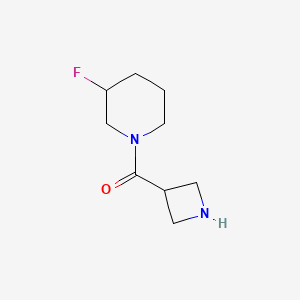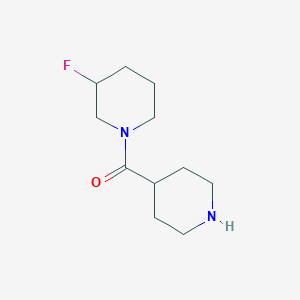
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H13ClFNO and its molecular weight is 193.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Researchers have developed methods for synthesizing compounds with structural similarities to 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one, demonstrating the potential for creating a variety of derivatives for further study and application. For example, the synthesis and crystal structure analysis of related chalcone derivatives have been conducted to explore their molecular interactions and stability (Salian et al., 2018).
- Molecular Structure Analysis : Detailed analyses of molecular structures, including conformational studies and crystal structure determination, have been performed. These studies offer insights into the molecular configuration, stability, and potential reactivity of compounds (Ribet et al., 2005).
Catalytic and Biological Activities
- Catalytic Applications : Research has explored the catalytic uses of related compounds, such as their efficiency in transfer hydrogenation reactions. This highlights the potential utility of this compound in catalysis, particularly in organic synthesis (Aydemir et al., 2014).
- Anticancer Activity : Some analogs have been studied for their anticancer properties, indicating the potential for compounds related to this compound to act as therapeutic agents. These compounds have demonstrated inhibition against various cancer cell lines, suggesting their potential as leads for developing new anticancer medications (Asong et al., 2019).
Photophysical and Electrochemical Studies
- Photocyclization Reactions : Studies have investigated the photocyclization of related diones to flavones, revealing the influence of substituents on the reaction pathway. This research sheds light on the photophysical properties of similar compounds, which could be relevant for developing photoactive materials or studying photoreactions in organic chemistry (Košmrlj & Šket, 2007).
Advanced Materials and Quantum Chemical Studies
- Hyperpolarizability and Electronic Properties : Quantum chemical calculations have been employed to assess the electronic properties and first-order hyperpolarizability of related compounds, indicating their potential applications in nonlinear optics and electronic materials (Najiya et al., 2014).
Mécanisme D'action
It’s worth noting that the study of a compound’s mechanism of action involves understanding how it interacts with its biological target and the biochemical and cellular effects of this interaction . This often involves studying the compound’s binding to a specific receptor or enzyme, and how this affects cellular signaling pathways .
Pharmacokinetics, on the other hand, involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body . This can influence the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
The compound’s action can also be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can bind to specific protein receptors, influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound may also bind to DNA or RNA, influencing gene expression . These interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have shown that high doses of the compound can cause significant adverse effects, including organ damage and altered physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in biochemical pathways. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting overall cellular responses.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-7(10)3-5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOFUPPXBKWKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


